Ikarisoside-F
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Overview
Description
Ikarisoside-F is a flavonol glycoside derived from plants of the genus Epimedium, commonly known as horny goat weed. It is known for its potential medicinal properties, particularly in traditional Chinese medicine. The compound has been reported to bind to S-adenosyl-L-homocysteine hydrolase, inhibiting its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ikarisoside-F can be synthesized through enzymatic hydrolysis. For instance, 2″-O-rhamnosyl icariside II, a related compound, can be prepared using a biphase enzymatic hydrolysis system with β-dextranase. The reaction is carried out at 60°C for 40 minutes in a propyl acetate and HAc-NaAc buffer (pH 4.5) system .
Industrial Production Methods: Industrial production of this compound typically involves extraction and purification from plant sources, particularly from the Epimedium species. The process includes treating and crushing the plant material, followed by solvent extraction and evaporation, and finally purification and crystallization .
Chemical Reactions Analysis
Types of Reactions: Ikarisoside-F undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its glycosidic bonds.
Substitution: Substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities.
Scientific Research Applications
Ikarisoside-F has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonol glycosides and their reactions.
Industry: It is used in the development of dietary supplements and herbal medicines.
Mechanism of Action
Ikarisoside-F exerts its effects primarily by binding to and inhibiting S-adenosyl-L-homocysteine hydrolase. This inhibition affects the methylation cycle, leading to various downstream effects on cellular processes . The compound also interacts with other molecular targets and pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Ikarisoside-F is similar to other flavonol glycosides such as:
- Icariin
- Epimedin A, B, and C
- Baohuoside I and II
- Sagittatoside A, B, and C
These compounds share structural similarities but differ in their specific functional groups and glycosidic linkages, which result in different biological activities and pharmacological properties .
Properties
Molecular Formula |
C31H36O14 |
---|---|
Molecular Weight |
632.6 g/mol |
IUPAC Name |
3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C31H36O14/c1-12(2)4-9-16-17(33)10-18(34)20-23(38)28(26(43-27(16)20)14-5-7-15(32)8-6-14)44-31-29(24(39)21(36)13(3)42-31)45-30-25(40)22(37)19(35)11-41-30/h4-8,10,13,19,21-22,24-25,29-37,39-40H,9,11H2,1-3H3 |
InChI Key |
ASPIQZXMZNLGRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)OC5C(C(C(CO5)O)O)O)O)O |
Origin of Product |
United States |
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